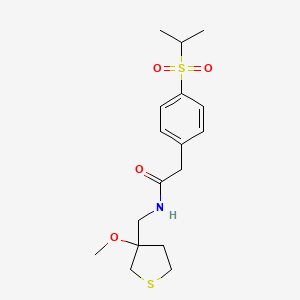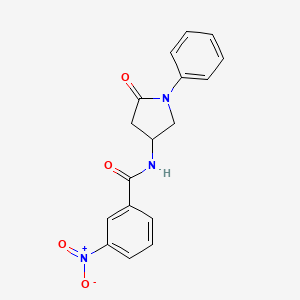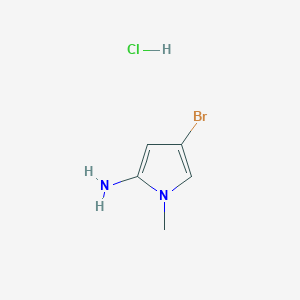
4-Bromo-1-methylpyrrol-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methylpyrrol-2-amine;hydrochloride is a chemical compound with the molecular formula C5H7BrN2·HCl. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methylpyrrol-2-amine;hydrochloride typically involves the bromination of 1-methylpyrrole followed by amination and subsequent conversion to the hydrochloride salt. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The amination step involves the reaction of the brominated intermediate with ammonia or an amine source under controlled conditions. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-methylpyrrol-2-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methylpyrrol-2-amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted pyrrole derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of 1-methylpyrrol-2-amine.
Aplicaciones Científicas De Investigación
4-Bromo-1-methylpyrrol-2-amine;hydrochloride is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-methylpyrrol-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-methylpyrrole
- 1-Methylpyrrol-2-amine
- 4-Bromo-2-methylpyridine
Uniqueness
4-Bromo-1-methylpyrrol-2-amine;hydrochloride is unique due to the presence of both a bromine atom and an amine group on the pyrrole ring, which provides distinct reactivity and binding properties compared to other similar compounds. This dual functionality makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
4-bromo-1-methylpyrrol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.ClH/c1-8-3-4(6)2-5(8)7;/h2-3H,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDYKMXXJLABRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2831369.png)
![6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2831373.png)
![N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2831374.png)
![Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2831375.png)
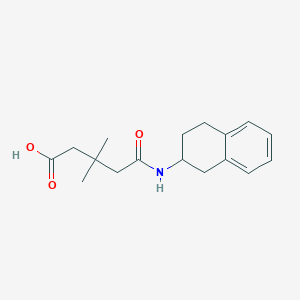
![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide](/img/structure/B2831380.png)
![4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol](/img/structure/B2831381.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid](/img/structure/B2831383.png)

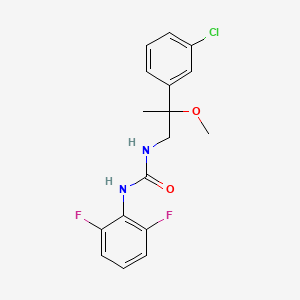
![1-(1-methyl-5-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazol-4-yl)methanamine](/img/structure/B2831388.png)
